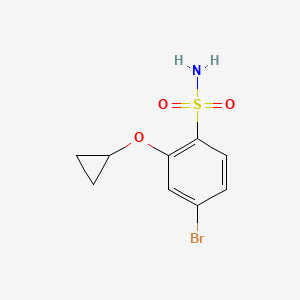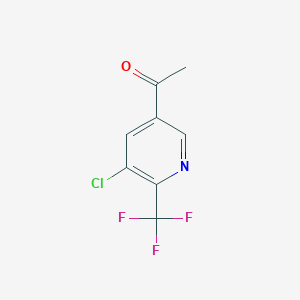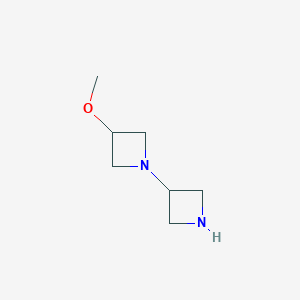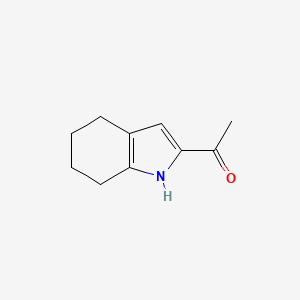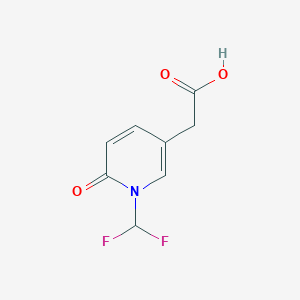
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules . The presence of the difluoromethyl group makes this compound particularly valuable in pharmaceutical and agrochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, metal-based methods can transfer the difluoromethyl group to carbon sites in both stoichiometric and catalytic modes . Additionally, Minisci-type radical chemistry has been employed to achieve difluoromethylation of heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using environmentally benign conditions. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to difluoromethylated molecules, making the process more sustainable and efficient .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and solubility make it useful in biological studies, particularly in drug development.
Medicine: Its presence in pharmaceutical compounds can enhance drug efficacy and stability.
Industry: The compound is used in the production of agrochemicals and materials science applications
Mecanismo De Acción
The mechanism of action of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated molecules such as:
- 2-(1-(Trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
- 2-(1-(Fluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
Uniqueness
The uniqueness of 2-(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetic acid lies in its specific difluoromethyl group, which provides a balance between lipophilicity and hydrogen bond donation. This balance enhances the compound’s stability and solubility, making it particularly valuable in pharmaceutical applications .
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
2-[1-(difluoromethyl)-6-oxopyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-4-5(3-7(13)14)1-2-6(11)12/h1-2,4,8H,3H2,(H,13,14) |
Clave InChI |
KXPPKWCBVXQXSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1CC(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


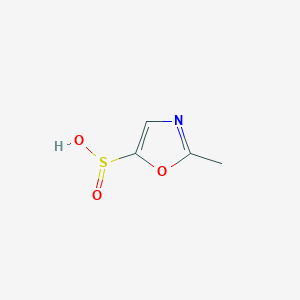

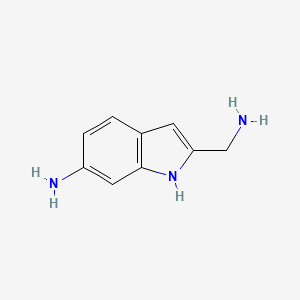
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)

